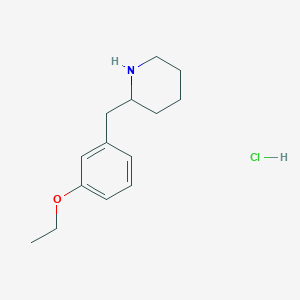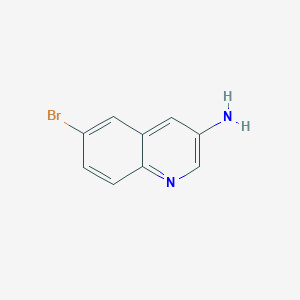
1-(4-Bromophenyl)ethanamine hydrochloride
Descripción general
Descripción
“1-(4-Bromophenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C8H11BrClN . It has a molecular weight of 236.54 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromophenyl)ethanamine hydrochloride” were not found in the search results, similar compounds have been synthesized through efficient three-step processes starting from inexpensive and readily available materials .Molecular Structure Analysis
The InChI code for “1-(4-Bromophenyl)ethanamine hydrochloride” is1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)ethanamine hydrochloride” is a solid at room temperature . It has a topological polar surface area of 26 Ų .Aplicaciones Científicas De Investigación
Metabolism Study in Rats
1-(4-Bromophenyl)ethanamine hydrochloride has been studied in the context of metabolism in rats. Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites and suggesting two main metabolic pathways. The research contributes to understanding the metabolic processes of related compounds in vivo (Kanamori et al., 2002).
Synthesis Techniques
The compound has been utilized in the synthesis of various chemical substances. Bach and Bridges (1982) described the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide from a precursor, highlighting the methodologies for producing such compounds with high purity and yield (Bach & Bridges, 1982). Additionally, Tang et al. (2014) reported the synthesis of N-Acetyl Enamides using 1-(4-Bromophenyl)ethanone, demonstrating the compound's utility in complex chemical syntheses (Tang et al., 2014).
Antiamoebic Activity
Zaidi et al. (2015) explored the antiamoebic activity of chalcones bearing N-substituted ethanamine, preceded by the reaction of 2-chloro N-substituted ethanamine hydrochloride. This research contributes to the potential medicinal applications of compounds derived from 1-(4-Bromophenyl)ethanamine hydrochloride (Zaidi et al., 2015).
Biocide and Corrosion Inhibition
Walter and Cooke (1997) investigated 2-(Decylthio)Ethanamine Hydrochloride, a related compound, for its use as a multifunctional biocide with biofilm and corrosion inhibition properties, broadening the scope of industrial applications of such compounds (Walter & Cooke, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCAANUXMMQVAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















